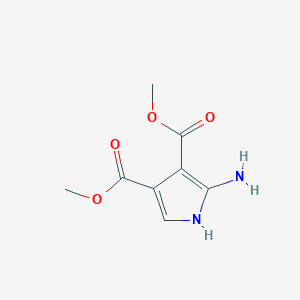![molecular formula C12H5Cl2F3N2O3 B2771637 2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol CAS No. 882747-86-6](/img/structure/B2771637.png)
2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol” is a compound that belongs to the class of Trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and depend on the specific compound. The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .Aplicaciones Científicas De Investigación
Synthetic Applications
Research has demonstrated the utility of chloro-nitrobenzene derivatives in various synthetic processes, including the formation of cyclohexadienyl derivatives through ipso nitration processes, which play a crucial role in organic synthesis and materials science (Fischer & Seyan, 1978). Additionally, nucleophilic substitution reactions involving chloro-pyridines and chloropyridinoxydes indicate the significance of these compounds in the modification of aromatic systems, enhancing their reactivity and enabling the synthesis of complex organic molecules (Coppens et al., 2010).
Material Science and Engineering
In material science, the incorporation of fluorine-containing substituents into aromatic systems has been explored for the synthesis of novel materials with enhanced properties. For instance, the preparation of pentafluorosulfanyl and perfluoroalkylthio derivatives of chloro-nitrobenzenes has been studied for their potential applications in developing new polymers and coatings with improved thermal stability and chemical resistance (Sipyagin et al., 2004). These modifications aim to exploit the electron-withdrawing effects of fluorine-containing groups to enhance the material properties of the resulting compounds.
Advanced Organic Synthesis Techniques
Research has also focused on the catalytic synthesis of isocyanates from nitro compounds, where compounds like 2-chloro-nitrobenzenes serve as key intermediates. The use of pyridine and pyridine hydrochloride has been investigated to activate catalytic systems for the efficient transformation of aromatic nitro compounds into valuable isocyanates, highlighting the versatility of these chloro-nitrobenzene derivatives in facilitating important industrial chemical processes (Manov-Yuvenskii et al., 1980).
Mecanismo De Acción
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs are known to have a wide range of targets in both the agrochemical and pharmaceutical industries .
Mode of Action
Compounds with similar structures, such as fluazinam, are known to be potent uncouplers of oxidative phosphorylation in mitochondria and also have high reactivity with thiols .
Biochemical Pathways
Tfmp derivatives are known to affect a variety of biochemical pathways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
Similar compounds are known to have low aqueous solubility and low volatility .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. Additionally, the compound’s action can be influenced by its storage conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3N2O3/c13-7-3-6(12(15,16)17)4-18-10(7)5-1-8(14)11(20)9(2-5)19(21)22/h1-4,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVPPGGEIGZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

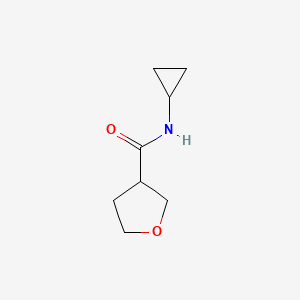

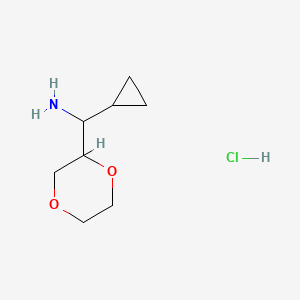
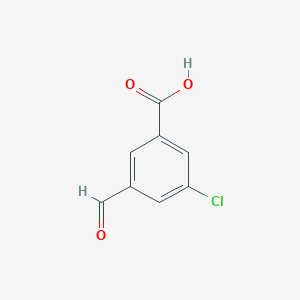

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)
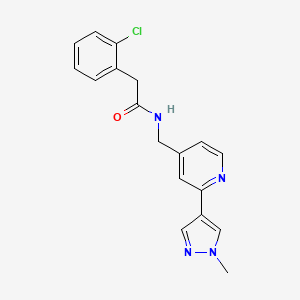
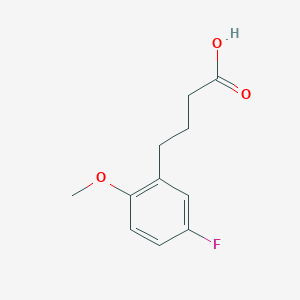

![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)
